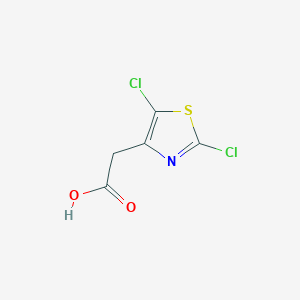

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid

Description

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with chlorine atoms at positions 2 and 5, and an acetic acid moiety at position 3. Its sodium salt, sodium 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate (C₅H₂Cl₂NNaO₂S), has a molecular weight of 195.61 . This compound is structurally related to pharmacologically active thiazole derivatives, which are often explored for enzyme inhibition, antimicrobial activity, and drug development due to their electron-rich aromatic systems and ability to engage in hydrogen bonding .

Properties

IUPAC Name |

2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4-2(1-3(9)10)8-5(7)11-4/h1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKBSIOEYNFNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2,5-dichlorothiazole with acetic acid or its derivatives. One common method is the condensation of 2,5-dichlorothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The acetic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Substituted Thiazoles: Products formed by substitution of chlorine atoms.

Oxidized or Reduced Derivatives: Products formed by oxidation or reduction of the thiazole ring or acetic acid group.

Condensation Products: Esters or amides formed by condensation reactions.

Scientific Research Applications

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

Agriculture: The compound is used in the development of agrochemicals such as herbicides and fungicides.

Materials Science: It is used in the synthesis of advanced materials with specific properties, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In agriculture, it may disrupt the metabolic pathways of pests or pathogens, providing protective effects for crops[8][8].

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity : Aryl substituents (e.g., chlorophenyl in ) improve membrane permeability but may reduce solubility.

- Stereoelectronic Effects : The dichloro compound’s compact structure contrasts with bulkier analogs like the chlorobenzoyl derivative, which showed superior binding in enzyme inhibition studies .

Physicochemical Properties

- Solubility: The sodium salt of the dichloro compound (195.61 g/mol) is more water-soluble than its neutral form, whereas methyl-substituted analogs (e.g., C₇H₉NO₂S) exhibit moderate solubility in organic solvents .

Biological Activity

2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is notable for its applications in medicinal chemistry, particularly as a precursor for synthesizing various pharmaceuticals with antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Target Interactions:

Thiazole derivatives, including this compound, interact with multiple biological targets, influencing various biochemical pathways. These compounds are known to exhibit a range of effects due to their ability to modulate enzyme activities and receptor interactions.

Biochemical Pathways:

The compound has been implicated in several biological activities:

- Antioxidant Activity: Reduces oxidative stress by scavenging free radicals.

- Antimicrobial Effects: Effective against a variety of pathogens.

- Anticancer Properties: Induces apoptosis in cancer cells and inhibits tumor growth.

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values indicated potent efficacy compared to standard antibiotics .

Anticancer Activity

Research involving this compound has shown promising results in inhibiting the growth of cancer cell lines. For instance:

- A549 (Lung Cancer): IC50 values were reported at approximately 10 µM, indicating strong cytotoxicity.

- Caco-2 (Colon Cancer): Similar inhibitory effects were observed, suggesting a broad spectrum of anticancer activity .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazole ring or substituents on the acetic acid moiety can enhance or diminish its efficacy. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.